6-(Piperidin-3-yl)nicotinamide dihydrochloride

CAS No.: 1361112-64-2

Cat. No.: VC2714063

Molecular Formula: C11H17Cl2N3O

Molecular Weight: 278.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361112-64-2 |

|---|---|

| Molecular Formula | C11H17Cl2N3O |

| Molecular Weight | 278.18 g/mol |

| IUPAC Name | 6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C11H15N3O.2ClH/c12-11(15)9-3-4-10(14-7-9)8-2-1-5-13-6-8;;/h3-4,7-8,13H,1-2,5-6H2,(H2,12,15);2*1H |

| Standard InChI Key | KRGCIMVKZMUWMJ-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=NC=C(C=C2)C(=O)N.Cl.Cl |

| Canonical SMILES | C1CC(CNC1)C2=NC=C(C=C2)C(=O)N.Cl.Cl |

Introduction

Chemical Structure and Properties

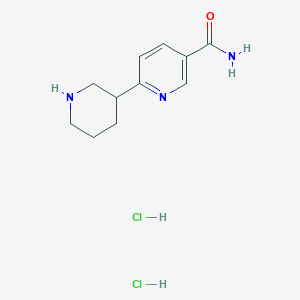

6-(Piperidin-3-yl)nicotinamide dihydrochloride (CAS: 1361112-64-2) is a heterocyclic compound with the molecular formula C₁₁H₁₇Cl₂N₃O and a molecular weight of 278.18 g/mol . This compound features a piperidine ring attached to a nicotinamide moiety, which significantly influences its pharmacological properties. The structure consists of a hexahydro-bipyridinyl core with a carboxylic acid amide group, making it of particular interest for researchers in chemistry, biology, and medicine.

Key Identifiers and Nomenclature

| Property | Value |

|---|---|

| IUPAC Name | 6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride |

| CAS Number | 1361112-64-2 |

| Molecular Formula | C₁₁H₁₇Cl₂N₃O |

| Molecular Weight | 278.18 g/mol |

| Alternative Names | 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid amide dihydrochloride |

| InChI Key | KRGCIMVKZMUWMJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)C2=NC=C(C=C2)C(=O)N.Cl.Cl |

Table 1: Physical and chemical identifiers of 6-(Piperidin-3-yl)nicotinamide dihydrochloride

Structural Features and Chemical Characteristics

The compound's structure can be broken down into two primary components: a nicotinamide portion and a piperidine ring. The nicotinamide component contains a pyridine ring with a carboxamide group at the 3-position, while the piperidine ring is attached at the 6-position of the pyridine moiety . The dihydrochloride salt formation enhances the compound's solubility in aqueous solutions, which is particularly advantageous for biological applications and pharmaceutical formulations.

The presence of multiple nitrogen atoms in the structure contributes to its ability to participate in hydrogen bonding and other intermolecular interactions, which are crucial for biological activity. These structural features make 6-(Piperidin-3-yl)nicotinamide dihydrochloride an interesting candidate for various pharmacological applications .

Synthesis and Preparation Methods

Several synthetic approaches have been developed for the preparation of 6-(Piperidin-3-yl)nicotinamide dihydrochloride and related compounds. One key method described in the literature involves a multi-step process utilizing coupling reactions.

Biological Activity and Mechanism of Action

6-(Piperidin-3-yl)nicotinamide dihydrochloride has been studied for various biological activities, particularly related to enzyme inhibition and receptor modulation.

Enzyme Interactions

Research indicates that the compound may interact with enzymes involved in metabolic pathways, particularly those linked to nicotinamide adenine dinucleotide (NAD+) metabolism. Structurally related compounds have been shown to influence nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a critical role in NAD+ biosynthesis .

The literature suggests that compounds with similar structures may act as positive allosteric modulators (PAMs) of NAMPT, potentially enhancing its activity through binding to specific allosteric sites. This mechanism could have implications for cellular energy metabolism and various pathological conditions associated with NAD+ depletion .

Receptor Modulation

The compound's structure suggests potential interaction with various receptors, including those involved in neurological pathways. Similar nicotinamide derivatives have been investigated for their ability to modulate receptor activity, influencing downstream signaling cascades that are crucial for cell function .

Structure-Activity Relationships (SAR)

Studies on structurally related compounds provide insights into the structure-activity relationships of nicotinamide derivatives such as 6-(Piperidin-3-yl)nicotinamide dihydrochloride.

Key Structural Elements Affecting Activity

Research on NAMPT modulators has revealed several important structural features that influence activity:

| Structural Feature | Effect on Activity |

|---|---|

| Stereochemistry of piperidine | Significant impact on potency and efficacy |

| Substitution at the pyrazolyl-phenyl group | Can enhance efficacy up to 250% |

| Replacement of sulfanyl groups | Generally reduces activity |

| Piperazine derivatives | Improved balance of biochemical and cellular properties |

Table 2: Structure-activity relationships observed in related nicotinamide derivatives

Research by Jiang et al. demonstrated that the R-isomer of related compounds was significantly more potent, while the S-isomer showed higher efficacy. This suggests a stereochemical requirement indicative of a well-defined binding site for these compounds .

Pharmacokinetics and Metabolism

Absorption and Distribution

Related compounds show varying degrees of absorption and distribution properties. For example, compound 63·HCl, a structurally similar molecule, demonstrated significant plasma concentration after oral administration in mice, with detectable levels even at 300 minutes post-administration .

Metabolism and Elimination

Metabolism studies of similar compounds indicate potential phase 1 metabolic hotspots, with oxidation of both the sulfur and carboxamide benzyl carbon being identified metabolic pathways. Liver microsome stability studies suggest relatively rapid metabolism for some derivatives, with half-lives ranging from a few minutes to over an hour .

The metabolic profile suggests that structural modifications, such as removing tolyl metabolic liability or replacing the benzyl carbon, might be necessary to overcome metabolic instabilities in this class of compounds .

Comparative Analysis with Related Compounds

Several compounds structurally related to 6-(Piperidin-3-yl)nicotinamide dihydrochloride have been synthesized and studied. A comparison highlights the similarities and differences in their properties and activities.

Comparison with Structural Analogs

| Compound | CAS Number | Molecular Formula | Key Structural Difference | Notable Properties |

|---|---|---|---|---|

| 2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride | 1353972-64-1 | C₁₁H₁₅Cl₂N₃O | Chloro substituent at 2-position | Different receptor binding profile |

| N,N-Dimethyl-6-(piperidin-3-yl)nicotinamide dihydrochloride | 1361116-75-7 | C₁₃H₂₁Cl₂N₃O | N,N-dimethyl substitution on carboxamide | Altered solubility and receptor selectivity |

| N-Cyclopentyl-6-(piperidin-3-yl)nicotinamide hydrochloride | 1361111-77-4 | C₁₆H₂₄ClN₃O | Cyclopentyl substitution on carboxamide | Modified metabolic stability |

| (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride | 1286208-22-7 | C₁₁H₁₇Cl₂N₃O | Position change of carboxamide to 4-position | Different stereochemistry and binding orientation |

Table 3: Comparative analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride with related compounds

Recent Developments and Future Directions

Current research continues to explore the potential of 6-(Piperidin-3-yl)nicotinamide dihydrochloride and related compounds. Several directions for future investigation include:

-

Further optimization of structure to enhance metabolic stability and bioavailability

-

More detailed investigation of receptor and enzyme interactions

-

Expansion of therapeutic applications based on observed biological activities

-

Development of more efficient synthetic routes for large-scale production

-

Exploration of combination therapies with established drugs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume